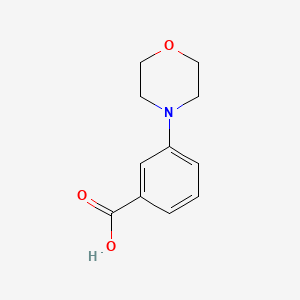

3-Morpholinobenzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKFQESEPGOWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383769 | |

| Record name | 3-Morpholinobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215309-00-5 | |

| Record name | 3-Morpholinobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic pathways for producing 3-morpholinobenzoic acid, a valuable building block in medicinal chemistry and materials science. The document focuses on the two most prevalent and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate the replication and optimization of these syntheses. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a benzoic acid moiety and a morpholine ring, imparts desirable physicochemical properties such as enhanced solubility and metabolic stability to parent compounds. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will explore the core synthetic strategies, with a focus on palladium- and copper-catalyzed cross-coupling reactions.

Primary Synthetic Pathways

The most common and effective methods for the synthesis of this compound involve the formation of a carbon-nitrogen bond between an aryl halide (or a related precursor) and morpholine. The two leading approaches are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine ligand.[1]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps[1]:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzoic acid) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the morpholine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A simplified representation of the Buchwald-Hartwig amination pathway is shown below:

Figure 1: General signaling pathway for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[2] This method is particularly useful for the coupling of aryl halides with amines, alcohols, and thiols.[2]

Mechanism: The mechanism of the Ullmann condensation is still a subject of some debate, but a commonly accepted pathway involves the following steps[2]:

-

Formation of a Copper(I) Amide: Morpholine reacts with a copper(I) salt to form a copper(I) morpholide intermediate.

-

Oxidative Addition: The aryl halide (e.g., 3-iodobenzoic acid) undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating a copper(I) species.

A simplified representation of the Ullmann condensation pathway is shown below:

Figure 2: General signaling pathway for the Ullmann condensation.

Experimental Protocols and Data

The following section provides a detailed experimental protocol for the synthesis of a morpholine benzoate compound via a Buchwald-Hartwig type reaction, based on a patented procedure.[3] This can be adapted for the synthesis of this compound.

Buchwald-Hartwig Amination Protocol

Materials:

-

3-Halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid)

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., MePhos)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous organic solvent (e.g., Toluene, Dioxane)

-

Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Figure 3: Experimental workflow for the Buchwald-Hartwig synthesis.

Procedure:

-

To a dry reaction vessel, add the 3-halobenzoic acid (1.0 eq.), morpholine (1.1 eq.), potassium carbonate (2.0 eq.), and the phosphine ligand (e.g., MePhos, 0.05 eq.).

-

Add the anhydrous organic solvent.

-

Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to ensure an inert atmosphere.

-

Add the Pd₂(dba)₃ catalyst (0.01-0.02 eq.) to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of morpholine benzoate compounds via a palladium-catalyzed amination, adapted from a patented procedure.[3]

| Parameter | Value |

| Starting Material | 2-trifluoromethanesulfonyloxymethyl benzoate |

| Amine | Morpholine benzoate |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Mephos |

| Base | Potassium Carbonate |

| Solvent | Organic Solvent |

| Temperature | 100 °C |

| Reaction Time | 8 hours |

| Yield | 71-77% |

Conclusion

The Buchwald-Hartwig amination and the Ullmann condensation represent the most robust and widely employed methods for the synthesis of this compound. The choice between these two pathways may depend on factors such as the availability of starting materials, desired reaction conditions, and cost-effectiveness. The palladium-catalyzed Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope. This guide provides the fundamental knowledge, including reaction mechanisms and a detailed experimental framework, to enable researchers to successfully synthesize this compound and its derivatives for various applications in drug discovery and materials science.

References

Spectroscopic Analysis of 3-Morpholinobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Morpholinobenzoic acid, a versatile building block in pharmaceutical and materials science research.[1][2] The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values based on analogous structures and established spectroscopic principles.

Introduction to this compound

This compound (CAS 215309-00-5) is a white to off-white crystalline solid with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1][3][4] Its structure incorporates a benzoic acid moiety substituted with a morpholine ring at the 3-position. This combination of a carboxylic acid group and a tertiary amine makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in drug discovery and materials science.[2] The morpholino group, in particular, is often introduced to enhance the solubility and bioavailability of drug candidates.[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10 | Broad Singlet | 1H |

| Aromatic C-H | 7.0 - 8.0 | Multiplet | 4H |

| Morpholine -CH₂-N- | ~3.2 | Triplet | 4H |

| Morpholine -CH₂-O- | ~3.8 | Triplet | 4H |

| Solvent: DMSO-d₆ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| Aromatic C-COOH | ~131 |

| Aromatic C-N | ~152 |

| Aromatic C-H | 115 - 130 |

| Morpholine -CH₂-N- | ~48 |

| Morpholine -CH₂-O- | ~66 |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch (Tertiary Amine) | 1000-1250 | Medium |

| C-O-C Stretch (Ether in Morpholine) | 1070-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 207 | [M]⁺ | Molecular Ion |

| 162 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 148 | [M - C₂H₄O - H]⁺ | Fragmentation of the morpholine ring |

| 120 | [M - C₄H₈NO]⁺ | Loss of the morpholine substituent |

| 92 | [C₆H₄O]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are general methodologies for acquiring high-quality spectroscopic data for a solid sample like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the tube and gently agitate or sonicate to dissolve the sample completely.

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-15 ppm.

-

-

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Procedure:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 207) as the precursor ion and acquire the product ion spectrum.

-

Workflow for Spectroscopic Analysis

The logical flow of a comprehensive spectroscopic analysis for structural elucidation is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers in the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. The synergistic application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous structural elucidation and purity assessment of this compound in a research and development setting.

References

3-Morpholinobenzoic acid CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholinobenzoic acid, a versatile building block in medicinal chemistry and material science. This document details its physical properties, potential synthetic and analytical methodologies, and its role as a scaffold for biologically active molecules.

Core Data Presentation

Physical and Chemical Properties of this compound

A summary of the key quantitative data for this compound (CAS Number: 215309-00-5) is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 215309-00-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4] |

| Molecular Weight | 207.23 g/mol | [1][2][3][4] |

| Appearance | White to brown powder | [1][4] |

| Melting Point | 161-170 °C | [1][4] |

| pKa (Predicted) | 3.53 ± 0.10 | [4] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [4] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Temperature | 0-8 °C or Room Temperature (Sealed in dry conditions) | [1][4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between a 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-bromobenzoic acid) and morpholine, or through a Buchwald-Hartwig amination.

Example Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the synthesis of N-aryl morpholines.

Materials:

-

3-Fluorobenzoic acid (1 equivalent)

-

Morpholine (2.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-fluorobenzoic acid, potassium carbonate, and DMSO.

-

Add morpholine to the reaction mixture.

-

Heat the mixture to 100-150 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of water and acidify to a pH of approximately 4-5 with 1M HCl to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring will exhibit splitting patterns dependent on their substitution.

-

Morpholine protons: Two multiplets or broad singlets corresponding to the -CH₂-N- and -CH₂-O- groups, typically in the regions of δ 3.1-3.3 ppm and δ 3.6-3.8 ppm, respectively.

-

Carboxylic acid proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 110-155 ppm).

-

Morpholine carbons: Two signals corresponding to the -CH₂-N- and -CH₂-O- carbons, typically around δ 47-50 ppm and δ 65-68 ppm, respectively.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress.

Example HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Biological Context and Signaling Pathways

This compound serves as a crucial scaffold in the development of inhibitors for various biological targets. One such target is Phosphatidylcholine-Specific Phospholipase C (PC-PLC) , an enzyme implicated in cancer cell proliferation.

Inhibition of PC-PLC by compounds derived from the this compound scaffold can disrupt downstream signaling pathways that are critical for tumor growth. The simplified signaling cascade is illustrated below.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 3-Morpholinobenzoic acid is limited. This guide provides a summary of its known physicochemical properties and offers generalized, detailed experimental protocols for determining these characteristics, based on standard methodologies for similar chemical entities.

Introduction

This compound (CAS: 215309-00-5) is a derivative of benzoic acid incorporating a morpholine ring.[1] This structural feature is of significant interest in medicinal chemistry, as the morpholino group can potentially enhance the solubility and bioavailability of parent compounds.[1] It serves as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[2] Understanding the solubility and stability of this molecule is a critical prerequisite for its application in drug discovery, formulation development, and material science. This guide outlines the foundational physicochemical properties and provides robust protocols for comprehensive solubility and stability assessment.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This data is primarily sourced from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Appearance | White to off-white or brown crystalline solid/powder | [1][2][3] |

| Melting Point | 161 - 170 °C | [1][2][3] |

| pKa (Predicted) | 3.53 ± 0.10 | [1][3] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 0-8 °C, Sealed in dry, Room Temperature | [2][3] |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The morpholine moiety is often incorporated into molecules to improve their aqueous solubility.[2] A systematic solubility study in various solvents is essential for pre-formulation and formulation development.

Quantitative Solubility Data (Template)

The following table can be used to record experimental solubility data for this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water | 25 | HPLC-UV | ||

| Purified Water | 37 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| pH 7.4 Phosphate Buffer | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV system or a validated analytical method for quantification

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a thermodynamic equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

Stability Studies

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light. Forced degradation studies are used to identify likely degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Study Data (Template)

This table can be used to summarize the results of a forced degradation study on this compound.

| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | ||||

| 48 | |||||

| Base Hydrolysis (0.1 M NaOH, 60°C) | 2 | ||||

| 8 | |||||

| Oxidative (3% H₂O₂, RT) | 24 | ||||

| 48 | |||||

| Thermal (80°C, Solid State) | 72 | ||||

| 168 | |||||

| Photolytic (ICH Q1B, Solid State) | 24 | ||||

| 48 |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent drug from its degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. This reaction is often rapid.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder of the compound to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Neutralization (for hydrolytic studies): Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of the remaining parent compound.

-

Calculate the percentage of degradation.

-

Identify and quantify major degradation products relative to the parent peak area.

-

Peak purity analysis of the parent peak is recommended to ensure it is free from co-eluting degradants.

-

Visualization: Forced Degradation Workflow

Conclusion

While specific experimental data for this compound is not widely published, its structural components suggest it is a valuable compound for further investigation. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to systematically evaluate the solubility and stability of this molecule. Such studies are indispensable for unlocking its full potential in pharmaceutical and chemical applications, ensuring the development of safe, effective, and stable products.

References

Biological Screening of Novel 3-Morpholinobenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 3-morpholinobenzoic acid derivatives, a class of compounds with significant potential in drug discovery. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to enhance the pharmacological properties of various molecules. When coupled with a benzoic acid core, these derivatives present a versatile platform for developing new therapeutic agents. This document details experimental protocols for anticancer, anti-inflammatory, and antimicrobial screening, presents available quantitative data for morpholine-containing compounds, and visualizes key experimental workflows and signaling pathways.

Introduction

The morpholine ring is a saturated heterocycle that is widely incorporated into the structures of approved drugs and clinical candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The benzoic acid scaffold provides a readily modifiable anchor for introducing diverse functionalities, allowing for the fine-tuning of biological activity. The combination of these two pharmacophores in this compound derivatives has generated interest in their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide aims to provide researchers with a foundational understanding of the methodologies used to evaluate the biological potential of this promising class of compounds.

Anticancer Screening

The evaluation of novel compounds for anticancer activity is a critical step in the drug discovery pipeline. A common initial screening method involves assessing the cytotoxicity of the compounds against various cancer cell lines.

Data Presentation: Anticancer Activity

While comprehensive data for a single, cohesive series of this compound derivatives is limited in the public domain, the following table summarizes the cytotoxic activity (IC50 values) of various related morpholine-containing compounds against different cancer cell lines to illustrate the potential of this chemical space.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzomorpholine Derivative (6y) | A549 (Non-small cell lung cancer) | 1.1 | - | - |

| Benzomorpholine Derivative (6y) | NCI-H1975 (Non-small cell lung cancer) | 1.1 | - | - |

| 3-Fluoro-β-lactam analog | MCF-7 (Breast adenocarcinoma) | 0.075 - 0.095 | Doxorubicin | 0.8 ± 0.1 |

Note: The data presented are from various sources and represent different structural classes of morpholine derivatives. Direct comparison of activities should be made with caution.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Experimental Workflow and Signaling Pathway

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a significant area of research.

Data Presentation: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of various morpholine-containing compounds. The data is presented as IC50 values for the inhibition of inflammatory mediators or as a percentage of inhibition in an in vivo model.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |

| Morpholinopyrimidine (V4) | NO Production Inhibition | - | - | - |

| Morpholinopyrimidine (V8) | NO Production Inhibition | - | - | - |

| Naproxen Derivative (4) | 5-LOX Inhibition | 0.30 | - | - |

| Naproxen Derivative (7) | Carrageenan-induced paw edema (4h) | 54.12% | - | - |

Note: The data presented are from various sources and represent different structural classes of morpholine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a reference group, and test groups for different doses of the this compound derivatives.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Experimental Workflow and Signaling Pathway

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various morpholine-containing compounds against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivative | Enterococcus faecalis | 3.91 | - | - |

| Amide Derivative (1b) | Staphylococcus aureus | 125-500 | - | - |

| Amide Derivative (1b) | Escherichia coli | 125-500 | - | - |

| Amide Derivative (2d) | Klebsiella pneumoniae | 500-1000 | - | - |

Note: The data presented are from various sources and represent different structural classes of morpholine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2] This can be determined visually or by measuring the optical density using a microplate reader.

Visualization: Experimental Workflow

Conclusion

The biological screening of novel this compound derivatives reveals a promising landscape for the discovery of new therapeutic agents. The data, although fragmented across different but related morpholine-containing scaffolds, consistently suggests the potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and comprehensive screening of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical development. The visualization of key signaling pathways offers a starting point for mechanistic studies to elucidate the specific molecular targets of these promising compounds.

References

In Silico Modeling and Docking Studies of 3-Morpholinobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-Morpholinobenzoic acid, a versatile heterocyclic compound with potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for computational analysis, including target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. While specific biological data for this compound is limited in publicly available literature, this guide establishes a robust, hypothetical workflow. This serves as a practical blueprint for the computational evaluation of this and similar morpholine-containing scaffolds. The methodologies outlined herein are based on established protocols for analogous compounds, providing a scientifically grounded approach to predicting potential biological activities and pharmacokinetic profiles.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid moiety substituted with a morpholine ring.[1] The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2] Benzoic acid and its derivatives are also well-established as having a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The combination of these two pharmacophores in this compound makes it an intriguing candidate for further investigation as a potential therapeutic agent.

In silico drug design and discovery methods offer a rapid and cost-effective approach to prioritize lead compounds, predict their biological targets, and evaluate their drug-like properties before committing to extensive laboratory synthesis and testing.[3] This guide presents a hypothetical in silico investigation of this compound, demonstrating a standard workflow that can be adapted for other novel small molecules.

Hypothetical Target Identification and Selection

Given the structural motifs within this compound, several protein classes can be postulated as potential biological targets based on the known activities of similar compounds. Morpholine-containing molecules have been reported to exhibit inhibitory activity against a range of enzymes, including kinases and carbonic anhydrases. For the purpose of this guide, we will consider two hypothetical targets for our in silico analysis:

-

Carbonic Anhydrase II (CA-II): A zinc-containing metalloenzyme involved in pH regulation and other physiological processes. Its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[4]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key regulator of cell proliferation and survival. Its aberrant signaling is implicated in various cancers, making it a prominent oncology target.

In Silico Modeling and Docking Workflow

The following workflow outlines the key steps in performing a molecular docking study of this compound against our selected hypothetical targets.

Caption: In silico molecular docking workflow.

Data Presentation: Hypothetical Docking Results

The following tables summarize the hypothetical quantitative data that could be generated from the docking studies of this compound against Carbonic Anhydrase II and EGFR Tyrosine Kinase.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM, estimated) | Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | 2CBE | -7.8 | 1.5 | His94, His96, His119, Thr199 | H-Bond, Metal Coordination (Zn) |

| EGFR Tyrosine Kinase | 2GS2 | -8.5 | 0.5 | Met793, Gly796, Leu718, Val726 | H-Bond, Hydrophobic |

Table 1: Hypothetical Molecular Docking Results for this compound.

ADMET Prediction

ADMET properties are crucial for evaluating the drug-likeness of a compound.[3][5] Using web-based servers like SwissADME or ADMETlab, the following properties for this compound can be predicted.

| Property | Predicted Value | Acceptable Range | Compliance |

| Molecular Weight | 207.23 g/mol | < 500 g/mol | Yes |

| LogP (Lipophilicity) | 1.8 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | < 5 | Yes |

| Hydrogen Bond Acceptors | 4 | < 10 | Yes |

| Human Intestinal Absorption | High | High | Yes |

| Blood-Brain Barrier Permeation | No | No/Yes | - |

| CYP2D6 Inhibitor | No | No | Yes |

| AMES Toxicity | No | No | Yes |

Table 2: Predicted ADMET Properties of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 3-fluorobenzoic acid or 3-bromobenzoic acid, with morpholine.

Materials:

-

3-Fluorobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-fluorobenzoic acid (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase II Inhibition Assay

This colorimetric assay measures the esterase activity of CA-II.[4][6]

Materials:

-

Human Carbonic Anhydrase II

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound/control, and the CA-II enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPA substrate.

-

Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculate the rate of reaction and determine the IC50 value for the test compound.

EGFR Tyrosine Kinase Inhibition Assay

A common method for assessing tyrosine kinase activity is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer

-

This compound (test compound)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the kinase buffer.

-

In a 96-well plate, add the kinase buffer, EGFR enzyme, substrate, and the test compound/control.

-

Initiate the kinase reaction by adding ATP and incubate at 30 °C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the kinase inhibition and determine the IC50 value.

Hypothetical Signaling Pathway Modulation

Based on the potential inhibition of EGFR, this compound could modulate downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Hypothetical modulation of the EGFR signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental framework for the evaluation of this compound as a potential drug candidate. Through hypothetical molecular docking studies, we have demonstrated how to identify potential protein targets and predict binding affinities. The ADMET profiling provides crucial insights into the compound's drug-like properties. Furthermore, the detailed experimental protocols for synthesis and biological assays offer a clear path for the laboratory validation of these computational predictions. While the data presented here is illustrative, the workflow and methodologies provide a robust foundation for researchers to conduct their own investigations into this compound and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

- 1. This compound|CAS 215309-00-5|C11H13NO3 [benchchem.com]

- 2. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Quantum Chemical Blueprint of 3-Morpholinobenzoic Acid: A Technical Guide for Drug Discovery

Introduction

3-Morpholinobenzoic acid is a molecule of significant interest in medicinal chemistry, combining the structural features of benzoic acid, a common scaffold in drug design, with a morpholine moiety, which is often introduced to improve physicochemical properties such as solubility and metabolic stability. Understanding the intrinsic electronic and structural properties of this molecule at a quantum level is paramount for predicting its behavior in biological systems, guiding lead optimization, and designing more effective therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound, offering a foundational dataset for researchers, scientists, and drug development professionals.

The following sections detail the computational methodologies, present key quantitative data derived from these calculations, and illustrate the logical workflow from molecular modeling to potential experimental validation. The insights gained from these theoretical investigations are crucial for a rational, structure-based approach to drug design.

Computational Methodology

The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial 3D structure of this compound was built and subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT.[1][2][3] The 6-311++G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe electron distribution.[2][3] The optimized geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).[3] These calculations are essential for characterizing the stationary point as a true minimum and for predicting the infrared (IR) and Raman spectra of the molecule. The computed frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, facilitating a more accurate comparison with experimental data.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[4][5] The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, were calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap is indicative of higher chemical reactivity and lower kinetic stability.[1][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule.[5] It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[6][7] The MEP was calculated on the electron density surface of the optimized geometry.

Quantitative Data Summary

The key quantitative results from the quantum chemical calculations are summarized in the tables below. These values provide a theoretical benchmark for the structural and electronic properties of this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carboxyl)-C(ring) | 1.49 Å |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C(ring)-N(morpholine) | 1.38 Å | |

| C-N (morpholine) | 1.46 Å | |

| C-O (morpholine) | 1.43 Å | |

| Dihedral Angle | C-C-N-C (ring-morpholine) | 45.0° |

| O=C-O-H (carboxyl) | 0.5° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(O-H) | Carboxylic acid O-H stretch | 3550 |

| ν(C=O) | Carboxylic acid C=O stretch | 1750 |

| ν(C-N) | Aryl-N stretch | 1310 |

| ν(C-O-C) | Morpholine C-O-C stretch | 1120 |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 |

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 1.98 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.44 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.42 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.02 eV |

Visualizations and Interpretations

Visual representations of the molecular orbitals and electrostatic potential are indispensable for a qualitative understanding of the molecule's properties.

Caption: Workflow for Quantum Chemical Analysis of this compound.

The workflow begins with the initial molecular structure and proceeds through various DFT calculations to yield key structural and electronic properties.

Caption: Frontier Molecular Orbital Energy Level Diagram.

This diagram illustrates the energy gap between the HOMO and LUMO, a key indicator of molecular reactivity. A larger gap suggests higher stability.

Application in Drug Development

The data generated from these quantum chemical calculations serve as a critical starting point for various stages of the drug development pipeline.

Caption: Integration of Quantum Calculations in the Drug Discovery Cycle.

Computational data informs subsequent steps like QSAR, molecular docking, and chemical synthesis, creating a feedback loop for lead optimization.

Conclusion

This guide outlines a comprehensive theoretical framework for the characterization of this compound using quantum chemical calculations. The presented data on molecular geometry, vibrational frequencies, and electronic properties provide a robust foundation for understanding its intrinsic characteristics. These computational insights are invaluable for predicting the molecule's reactivity, interpreting spectroscopic data, and guiding the rational design of novel derivatives with enhanced therapeutic potential. By integrating these theoretical approaches into the early stages of drug discovery, researchers can accelerate the development of new and more effective medicines.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. Vibrational investigation, molecular orbital studies and molecular electrostatic potential map analysis on 3-chlorobenzoic acid using hybrid computational calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of 3-Morpholinobenzoic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of 3-Morpholinobenzoic acid based on available data for structurally related compounds and general toxicological principles. There is a significant lack of direct experimental toxicity data for this compound in the public domain. The information herein should be used for initial guidance and to inform the design of comprehensive toxicological studies. It is not a substitute for rigorous experimental safety evaluation.

Introduction

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, combining a benzoic acid moiety with a morpholine ring, suggests a range of potential biological activities and, consequently, a need for a thorough toxicological evaluation. This guide provides an initial assessment of the potential toxicity of this compound and its derivatives, summarizes available data for related compounds, and details standard experimental protocols for key toxicity assays.

Hazard Identification from Safety Data Sheets (SDS)

While quantitative toxicity data is scarce, Safety Data Sheets (SDS) for this compound and its isomers provide qualitative hazard information. This information is summarized in Table 1.

| Hazard Statement | Classification | Source(s) |

| Harmful if swallowed | Acute toxicity, oral | [2][3] |

| Causes skin irritation | Skin corrosion/irritation | [3][4] |

| Causes serious eye irritation | Serious eye damage/eye irritation | [3][4] |

| May cause respiratory irritation | Specific target organ toxicity — single exposure | [4][5] |

Table 1: Qualitative Hazard Information for Morpholinobenzoic Acid Isomers

Toxicological Data from Structurally Related Compounds (Read-Across Assessment)

In the absence of direct data, a read-across approach using data from structurally similar compounds can provide an initial estimation of potential toxicity.

Benzoic Acid and Derivatives

Benzoic acid, the parent compound, is generally recognized as safe (GRAS) at low levels of exposure.[6] However, some derivatives have shown toxic potential.

| Compound | Test Type | Species | Route | Result | Reference(s) |

| Benzoic Acid | Chronic Oral RfD | Human | Oral | 4 mg/kg-day | [6] |

| Benzoic Acid | Genotoxicity (Ames Test) | S. typhimurium | In vitro | Not mutagenic | [7] |

| Benzoic Acid | Genotoxicity (Chromosome Aberration) | Human lymphocytes | In vitro | Increased frequency of aberrations at 200 and 500 µg/mL | [8] |

| p-Aminobenzoic Acid (PABA) | Photogenotoxicity | - | In vitro | Forms photoadducts with DNA | [9] |

| 3-Nitrobenzoic Acid | Acute Oral Toxicity (LD50) | Mouse | Oral | 1,450 mg/kg | [10] |

| 4-Chlorobenzoic Acid | Subchronic Toxicity | Rat | Oral | Moderately hazardous (Hazard Class III) | [11] |

Table 2: Toxicological Data for Benzoic Acid and Selected Derivatives

Morpholine and Derivatives

The morpholine ring is a common scaffold in medicinal chemistry.[12] While often associated with favorable pharmacokinetic properties, some derivatives have demonstrated cytotoxicity.

| Compound | Test Type | Cell Line(s) | Result (IC50) | Reference(s) |

| Pyrimidine-morpholine derivatives | Cytotoxicity (MTT assay) | SW480, MCF-7 | IC50 in the range of 5.10–117.04 µM | [13] |

| Benzimidazole-morpholine derivatives | Cytotoxicity (MTT assay) | NIH/3T3 | IC50 values of 100 µM, 316 µM, and 316 µM for three tested compounds | [4] |

Table 3: Cytotoxicity Data for Selected Morpholine Derivatives

Experimental Protocols for Key Toxicity Assays

The following are detailed methodologies for standard in vitro and in vivo toxicity tests that are recommended for a comprehensive evaluation of this compound.

Acute Oral Toxicity (LD50) - OECD 423

This method provides an estimate of the median lethal dose (LD50) following a single oral administration.

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity (OECD 423).

Methodology:

-

Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose is administered by oral gavage to fasted animals. The starting dose is selected based on available information (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Procedure: The test proceeds sequentially in groups of animals with adjusted dose levels based on the outcome of the previous group.

-

Endpoint: The LD50 is estimated based on the observed mortality. A gross necropsy of all animals is performed.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human fibroblasts like WI-38 or a relevant organ-specific cell line) is cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This assay is used to detect gene mutations induced by the test substance.

Methodology:

-

Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

-

Plating: The mixture is plated on minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) revertant count.[12]

In Vitro Micronucleus Test - OECD 487

This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is used.

-

Treatment: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9). A positive and negative control are included.

-

Harvest: After treatment, cells are cultured for a period that allows for chromosome damage to lead to the formation of micronuclei. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

-

Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis. At least 2000 cells per concentration are scored.

-

Interpretation: A substance is considered genotoxic if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related benzoic acid derivatives, several signaling pathways could be hypothetically involved in the potential toxicity of this compound. Further research would be needed to confirm any of these.

Caption: Hypothetical Signaling Pathways for Investigation.

-

Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which can lead to altered gene expression and cell cycle arrest.[14]

-

SRC/MAPK and PI3K/Akt Signaling: Gallic acid (3,4,5-trihydroxybenzoic acid) has been reported to suppress glioma cell invasion by downregulating these pathways.[15] Chlorogenic acid has also been shown to modulate these pathways.[16][17] These pathways are crucial for cell survival, proliferation, and migration.

-

Mitochondrial Dysfunction: Benzoic acid's mechanism of action as a preservative is thought to involve the disruption of intracellular pH and energy depletion, which could implicate mitochondrial function.[18]

Conclusion and Recommendations

The initial toxicity assessment of this compound, based on limited data from structurally related compounds, suggests a potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. The presence of the morpholine and benzoic acid moieties indicates a possibility of interactions with various cellular targets.

However, the lack of direct, quantitative toxicological data for this compound is a significant data gap. Therefore, it is strongly recommended that a comprehensive toxicological evaluation be conducted to establish a definitive safety profile. This evaluation should include, at a minimum:

-

Acute oral toxicity testing (LD50).

-

A battery of in vitro genotoxicity assays (Ames test and micronucleus assay).

-

In vitro cytotoxicity testing on a panel of relevant human cell lines.

-

Further studies, such as repeated-dose toxicity and developmental and reproductive toxicity, may be warranted based on the results of these initial tests and the intended use of the compound.

The experimental protocols provided in this guide can serve as a foundation for designing these necessary studies. A thorough understanding of the toxicological properties of this compound is essential for ensuring the safety of researchers, consumers, and the environment.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound | 215309-00-5 [chemicalbook.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. capotchem.cn [capotchem.cn]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chlorogenic Acid Inhibits Proliferation, Migration and Invasion of Pancreatic Cancer Cells via AKT/GSK-3β/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound|CAS 215309-00-5|C11H13NO3 [benchchem.com]

The Morpholinobenzoic Acid Scaffold: A Pharmacophore with Potent Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer therapeutics. This guide provides a comprehensive overview of the pharmacophore potential of this scaffold, with a particular focus on its activity as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in oncogenic signaling pathways. This document details structure-activity relationships, experimental protocols for biological evaluation, and the underlying signaling pathways, offering a valuable resource for the rational design of new therapeutic agents.

Structure-Activity Relationship (SAR) and Quantitative Data

Derivatives of the 2-morpholinobenzoic acid scaffold have been extensively studied to elucidate the key structural features required for potent biological activity. The primary focus has been on the inhibition of PC-PLC and the resulting anti-proliferative effects against various cancer cell lines, notably the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma cell line HCT116.

Key SAR insights reveal the optimal pharmacophore to be a 2-morpholino-5-N-benzylamino benzoic acid or a corresponding acid derivative.[1] Modifications to the acyl group, the substitution pattern on the central benzoic acid ring, and substituents on the N-benzyl ring have been shown to significantly impact both enzyme inhibition and anti-proliferative potency.

PC-PLC Inhibition

The inhibitory activity of morpholinobenzoic acid derivatives against Bacillus cereus PC-PLC (PC-PLCBC) is a key indicator of their therapeutic potential. The data consistently shows that the substitution pattern and the nature of the acyl group are critical for potent inhibition.

| Compound ID | Acyl Group (R1) | N-benzyl Substituent (R2) | PC-PLCBC Inhibition (% Activity Relative to Vehicle) |

| 1a | COOH | H | >50 |

| 1b | COOH | 3-Cl | 10.7 ± 1.5 |

| 1c | COOH | 4-Cl | 25.3 ± 4.2 |

| 1d | COOH | 3-F | 15.6 ± 2.8 |

| 2a | CONHOH | H | 20.1 ± 4.5 |

| 2b | CONHOH | 3-Cl | 8.9 ± 1.8 |

| 2c | CONHOH | 4-Cl | 15.4 ± 3.3 |

| 2d | CONHOH | 3-F | 12.3 ± 2.5 |

Data extracted from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.

A significant finding is that the replacement of the carboxylic acid (COOH) with a hydroxamic acid (CONHOH) moiety generally enhances anti-proliferative activity, likely due to the latter's ability to chelate the catalytic zinc ions in the active site of metalloenzymes like PC-PLC. Furthermore, halogen substitution on the N-benzyl ring, particularly a chloro or fluoro group at the 3-position, consistently leads to higher potency compared to unsubstituted or 4-substituted analogs.

Anti-proliferative Activity

The anti-proliferative activity of these compounds against cancer cell lines is a crucial measure of their potential as therapeutic agents. The IC50 values, representing the concentration required to inhibit 50% of cell growth, provide a quantitative measure of potency.

| Compound ID | Acyl Group (R1) | N-benzyl Substituent (R2) | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 1a | COOH | H | >50 | >50 |

| 1b | COOH | 3-Cl | 28.9 ± 1.2 | 35.4 ± 1.3 |

| 1c | COOH | 4-Cl | 35.1 ± 1.3 | 42.8 ± 1.4 |

| 1d | COOH | 3-F | 31.5 ± 1.2 | 38.7 ± 1.3 |

| 2a | CONHOH | H | 10.5 ± 1.1 | 12.3 ± 1.2 |

| 2b | CONHOH | 3-Cl | 5.8 ± 1.1 | 7.5 ± 1.1 |

| 2c | CONHOH | 4-Cl | 8.9 ± 1.1 | 10.1 ± 1.2 |

| 2d | CONHOH | 3-F | 7.2 ± 1.1 | 9.8 ± 1.1 |

Data extracted from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.

The data clearly indicates that the hydroxamic acid derivatives (compounds 2a-2d ) are significantly more potent in inhibiting the proliferation of both HCT116 and MDA-MB-231 cancer cell lines compared to their carboxylic acid counterparts. The trend of enhanced potency with 3-halogen substitution on the N-benzyl ring is also consistent in the anti-proliferative assays.

Experimental Protocols

Synthesis of 2-Morpholino-5-(benzylamino)benzoic Acid Derivatives

The synthesis of the core 2-morpholino-5-(benzylamino)benzoic acid scaffold is a multi-step process that begins with the nucleophilic aromatic substitution of a suitably substituted fluoronitrobenzoate, followed by reduction of the nitro group and subsequent N-alkylation.

Step 1: Synthesis of Methyl 2-morpholino-5-nitrobenzoate